8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid
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Overview
Description
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid is a complex organic compound with a molecular formula of C32H38N6O6 This compound is known for its unique structure, which includes a benzhydrylpiperazine moiety and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid typically involves multiple steps One common method includes the reaction of benzhydrylpiperazine with a suitable alkylating agent to introduce the propyl groupThe final step involves the addition of (E)-but-2-enedioic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cardiovascular conditions.
Pharmacology: The compound is investigated for its interactions with specific receptors and enzymes, which could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds share the benzhydrylpiperazine moiety and have similar pharmacological properties.
9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole: Another compound with a similar structure, known for its antiallergic activity.
Uniqueness
What sets 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid apart is its unique combination of the benzhydrylpiperazine moiety and the purine core. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
90749-51-2 |
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Molecular Formula |
C34H42N6O6 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H38N6O2.C4H4O4/c1-4-17-36-28-27(29(37)33(3)30(36)38)32(2)25(31-28)16-11-18-34-19-21-35(22-20-34)26(23-12-7-5-8-13-23)24-14-9-6-10-15-24;5-3(6)1-2-4(7)8/h5-10,12-15,26H,4,11,16-22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XFSNEYACPIHMDM-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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